

Application Notes: Localization of AGR2 using Biotin-H10 in Immunofluorescence

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Compound of Interest

Compound Name: *Biotin-H10*

Cat. No.: *B10829826*

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Introduction

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum (ER)[1][2]. It plays a crucial role in protein folding and secretion, particularly of mucins[2][3]. Aberrant expression and extracellular secretion of AGR2 have been implicated in the progression and metastasis of various cancers, including breast, prostate, and pancreatic cancer, making it a significant biomarker and therapeutic target[1][4][5]. The localization of AGR2, both intracellularly and on the cell surface, is of great interest to researchers studying its pathological functions.

Biotin-H10 is a high-affinity peptide that specifically binds to AGR2 with a dissociation constant (Kd) of 6.4 nM[6][7][8]. This specific interaction can be leveraged for the detection and localization of AGR2 in fixed cells and tissues. This application note describes a method for localizing AGR2 using **Biotin-H10** in conjunction with tyramide signal amplification (TSA) for enhanced immunofluorescence detection. TSA is a powerful technique that amplifies the fluorescent signal by depositing a large number of biotin or fluorophore-labeled tyramide molecules at the site of the target, enabling the detection of low-abundance proteins[9][10][11][12][13].

Principle of the Method

The method involves the use of **Biotin-H10** as a primary probe to bind to the AGR2 protein in fixed biological samples. The biotin tag on the H10 peptide is then recognized by a streptavidin-horseradish peroxidase (HRP) conjugate. In the presence of hydrogen peroxide, the HRP

enzyme catalyzes the conversion of biotinyl tyramide into a highly reactive radical. This radical covalently binds to tyrosine residues on proteins in the immediate vicinity of the AGR2-**Biotin-H10** complex. Finally, the deposited biotin molecules are detected with a fluorescently labeled streptavidin, resulting in a significantly amplified signal at the site of AGR2 localization.

Quantitative Data

The following table summarizes key quantitative data related to the components and interactions described in this protocol.

Parameter	Value	Reference
Binding Affinity (Kd) of H10 to AGR2	6.4 nM	[6] [7] [8]
AGR2 Expression in Prostate Cancer vs. Normal Tissue	~50-fold higher RNA signal in cancer cells	[14]
Serum AGR2 in Metastatic vs. Non-metastatic Breast Cancer	3.77 ng/dl vs. 1.76 ng/dl (p < 0.01)	[15]

Experimental Protocols

Materials

- **Biotin-H10** peptide
- Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips
- Phosphate-buffered saline (PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA in PBS)
- Streptavidin-HRP conjugate
- Biotinyl Tyramide reagent

- Amplification buffer (as per TSA kit manufacturer's instructions)
- Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Protocol for Immunofluorescence Staining of AGR2 using Biotin-H10 and TSA

1. Sample Preparation:

- For FFPE tissue sections: Deparaffinize and rehydrate the sections through a series of xylene and graded ethanol washes. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
- For cultured cells: Grow cells on sterile coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

2. Permeabilization:

- Wash the fixed samples twice with PBS.
- Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for intracellular targets.
- Wash three times with PBS.

3. Blocking:

- Incubate the samples with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

4. **Biotin-H10** Incubation:

- Dilute **Biotin-H10** peptide to the desired concentration (e.g., 1-10 μ M) in blocking buffer.

- Incubate the samples with the diluted **Biotin-H10** solution overnight at 4°C in a humidified chamber.

5. Streptavidin-HRP Incubation:

- Wash the samples three times with PBS.
- Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
- Incubate the samples with the Streptavidin-HRP solution for 1 hour at room temperature.

6. Tyramide Signal Amplification:

- Wash the samples three times with PBS.
- Prepare the biotinyl tyramide working solution by diluting it in the amplification buffer as recommended by the manufacturer.
- Incubate the samples with the biotinyl tyramide solution for 5-10 minutes at room temperature, protected from light.
- Stop the reaction by washing thoroughly with PBS.

7. Fluorescent Detection:

- Dilute the fluorescently labeled streptavidin in blocking buffer.
- Incubate the samples with the fluorescent streptavidin solution for 1 hour at room temperature, protected from light.

8. Counterstaining and Mounting:

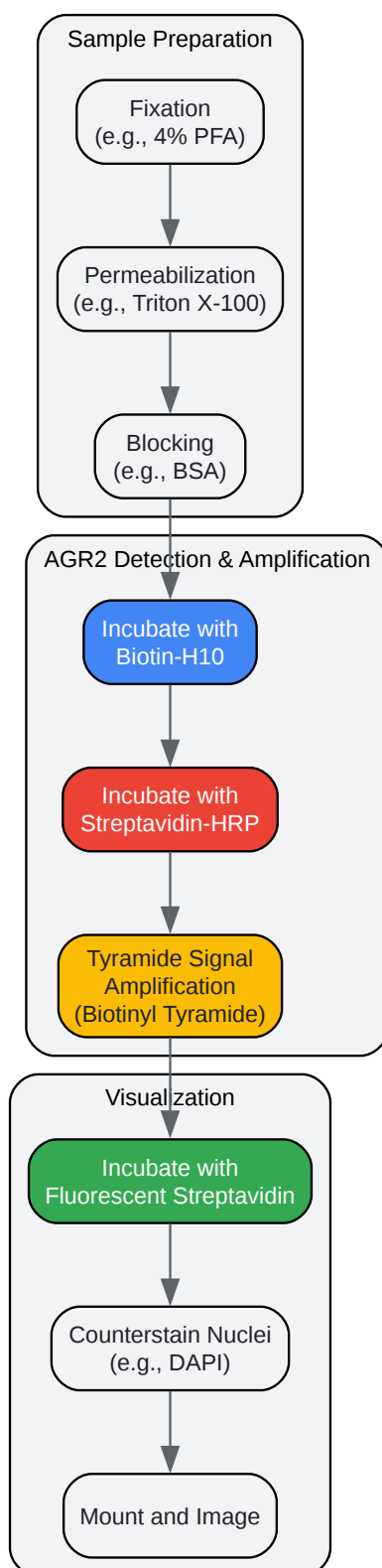
- Wash the samples three times with PBS.
- Incubate with a nuclear counterstain like DAPI for 5 minutes.
- Wash twice with PBS.

- Mount the coverslips onto microscope slides using an antifade mounting medium.

9. Imaging:

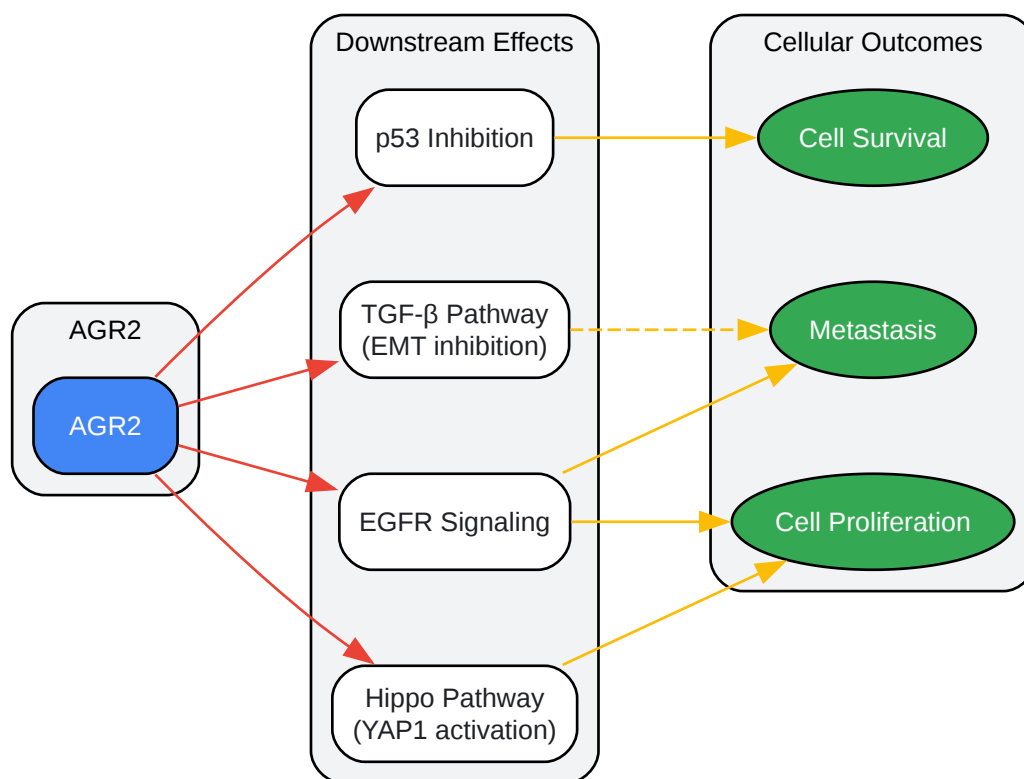
- Visualize the samples using a fluorescence microscope with the appropriate filter sets. The signal from the fluorescent streptavidin will indicate the localization of AGR2.

Visualizations



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Figure 1. Experimental workflow for AGR2 localization.



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Figure 2. Simplified AGR2 signaling pathways.

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